Cyclopentylphosphine
Overview
Description
Cyclopentylphosphine (C5H11P) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research for its ability to act as a ligand in coordination chemistry and catalysis. Cyclopentylphosphine is a colorless liquid that is highly reactive and flammable. In
Scientific Research Applications
Application in Antineoplastic Drugs and Immunotherapy
Cyclopentylphosphine has been explored in the synthesis and modification of various antineoplastic drugs. For instance, cyclophosphamide, a derivative, remains a crucial antineoplastic drug and immunosuppressive agent. It's extensively utilized in cancer therapy and in autoimmune disorders, highlighting its diverse clinical applications. The unique metabolism and inactivation mechanisms of cyclophosphamide, likely influenced by its cyclopentylphosphine structure, contribute to its distinct cytotoxic properties (Emadi, Jones, & Brodsky, 2009).
Impact on Metabolic Pathways
The influence of cyclophosphamide on metabolic pathways in various tissues, as shown in a metabolomic study, reflects the broader impact of cyclopentylphosphine derivatives. This study revealed significant alterations in metabolites related to amino acids, energy, choline, and nucleotide metabolism, along with oxidative stress-related pathways (Qu Tingli et al., 2016).
Applications in Inflammatory Diseases
Cyclophosphamide, a cyclopentylphosphine derivative, is used in treating inflammatory rheumatic diseases. This highlights cyclopentylphosphine's potential role in immunomodulatory therapies. Cyclophosphamide's impact on T cells and other immune responses in these diseases indicates the broader applicability of cyclopentylphosphine structures in immunotherapy (Brummaier et al., 2013).
Insights from Pharmacokinetics
Understanding the pharmacokinetics of cyclopentylphosphine derivatives, like cyclophosphamide, helps in optimizing their therapeutic index. This knowledge is vital for improving their efficacy and reducing toxicity in clinical applications, thus offering insights into the potential of cyclopentylphosphine structures in drug development (Jonge et al., 1979).
properties
IUPAC Name |
cyclopentylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDIZXCFDHODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466412 | |
Record name | CYCLOPENTYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylphosphine | |
CAS RN |
15573-36-1 | |
Record name | CYCLOPENTYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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